molecular formula C14H18BFO4 B2416610 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2283380-29-8

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B2416610
CAS RN: 2283380-29-8
M. Wt: 280.1
InChI Key: JWRJDMVNKGOVGI-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C14H18BFO4 . It has a molecular weight of 280.1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a 2-fluoro-3-methoxy phenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as an intermediate in the synthesis of complex boric acid esters with benzene rings. Studies have detailed its synthesis via substitution reactions and subsequent structural confirmation through spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are also employed to understand the molecular structures and physicochemical properties (Huang et al., 2021).

Applications in Material Science

  • It is used in the development of novel copolymers with styrene. These copolymers are analyzed for their structure and thermal properties, indicating potential applications in materials science (Kharas et al., 2017).

Chemical Reactivity and Mechanism Studies

  • Research has focused on understanding the chemical reactivity of similar compounds. For instance, studies on the oxidation mechanisms of methoxy benzaldehydes provide insights into their chemical behavior, which is crucial for their application in various chemical reactions (Malik et al., 2016).

Sensing and Detection Applications

  • The compound and its derivatives are explored in the creation of organic fluorescence probes for detecting substances like hydrogen peroxide, highlighting its utility in sensitive detection applications (Fu et al., 2016).

Pharmaceutical Research

  • Although specifics on pharmaceutical applications are limited due to the exclusion criteria, related compounds are investigated for their potential in creating novel pharmaceutical agents, such as anticancer drugs. This indicates a broader interest in this class of compounds in medicinal chemistry (Lawrence et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are often used in organic synthesis and may interact with a variety of molecular targets.

Mode of Action

It’s known that boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which can form a new carbon-carbon bond with an organohalide compound in the presence of a palladium catalyst.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in chemical reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability may be influenced by factors such as light, humidity, and the presence of oxygen .

properties

IUPAC Name

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-17)11(16)12(10)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJDMVNKGOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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